molecular formula C14H14N2O2 B3867101 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B3867101
M. Wt: 242.27 g/mol
InChI Key: IVYXKFCDEYCVSD-OQLLNIDSSA-N
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Description

2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-methylfuran-3-carbohydrazide in ethanol.
  • Add 2-methylbenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, leading to changes in membrane permeability and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
  • N’-(2-furfurylidene)pyridine-3-carbohydrazide
  • N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide

Uniqueness

2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific structural features, such as the presence of both furan and hydrazone moieties. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and physical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXKFCDEYCVSD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide
Reactant of Route 2
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

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